molecular formula C10H8N4S B350320 6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 876885-41-5

6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B350320
CAS No.: 876885-41-5
M. Wt: 216.26g/mol
InChI Key: VAECXRMHAOPEKW-UHFFFAOYSA-N
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Description

6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of benzyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The general reaction scheme is as follows:

  • Benzyl hydrazine reacts with carbon disulfide to form benzyl dithiocarbazate.
  • Cyclization of benzyl dithiocarbazate with hydrazine hydrate yields this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Scientific Research Applications

6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively.

    Pathways Involved: By inhibiting PARP-1, the compound induces DNA damage in cancer cells, leading to apoptosis.

Properties

CAS No.

876885-41-5

Molecular Formula

C10H8N4S

Molecular Weight

216.26g/mol

IUPAC Name

6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H8N4S/c1-2-4-8(5-3-1)6-9-13-14-7-11-12-10(14)15-9/h1-5,7H,6H2

InChI Key

VAECXRMHAOPEKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN3C=NN=C3S2

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C=NN=C3S2

Origin of Product

United States

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